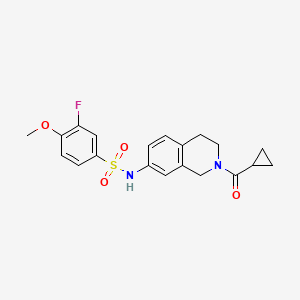
N-(2-(ciclopropanocarbonil)-1,2,3,4-tetrahidroisoquinolin-7-il)-3-fluoro-4-metoxibenzensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H21FN2O4S and its molecular weight is 404.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catálisis y Diseño de Ligandos
Los NHC actúan como ligandos poderosos para los metales de transición debido a sus fuertes enlaces metal-ligando . Su estabilidad y propiedades electrónicas y estéricas ajustables los convierten en excelentes candidatos para aplicaciones catalíticas. Los investigadores han aprovechado los NHC en catálisis asimétrica, reacciones de umpolung y química de coordinación . Estos compuestos juegan un papel crucial en la promoción de diversas transformaciones químicas.
Organocatálisis
Como organocatalizadores, los NHC facilitan una amplia gama de reacciones químicas. Su capacidad para activar sustratos y participar en procesos de formación de enlaces ha llevado a avances significativos en la química sintética . Los investigadores diseñan NHC hechos a medida para lograr resultados catalíticos específicos, lo que los convierte en herramientas valiosas en la síntesis orgánica.
Estabilización de Superficies y Nanopartículas de Oro
Los fuertes enlaces metal-ligando de los NHC se extienden más allá de los complejos de coordinación tradicionales. Los NHC mejoran la estabilidad de las superficies y nanopartículas de oro, lo que los hace útiles en la ciencia de los materiales y la nanotecnología . Sus propiedades únicas contribuyen al desarrollo de catalizadores robustos y materiales funcionales.
Química Medicinal y Diseño de Medicamentos
Si bien el compuesto específico puede no haber sido explorado directamente en este contexto, los NHC en general han ganado atención en la química medicinal. Los investigadores investigan su potencial como inhibidores enzimáticos, agentes antimicrobianos y fármacos contra el cáncer . Las características estructurales del compuesto podrían inspirar nuevas estrategias de diseño de fármacos.
Química Supramolecular
Los NHC participan en ensamblajes supramoleculares, donde sus interacciones con otras moléculas conducen a arquitecturas intrincadas . Estos ensamblajes encuentran aplicaciones en la química huésped-huésped, el reconocimiento molecular y el autoensamblaje. Los investigadores exploran sistemas supramoleculares basados en NHC para la administración y detección específicas de fármacos.
Ciencia de los Materiales y Química de los Polímeros
Los NHC contribuyen al desarrollo de materiales funcionales, incluidos los polímeros y los marcos metal-orgánicos . Su capacidad para estabilizar los centros metálicos e influir en la reactividad impacta las propiedades de los materiales. Los investigadores investigan polímeros funcionalizados con NHC para aplicaciones como catálisis, sensores y optoelectrónica.
En resumen, los carbenos N-heterocíclicos, incluido el compuesto , han evolucionado de curiosidades científicas a herramientas indispensables en la química moderna. Su versatilidad e impacto abarcan diversos campos, lo que los convierte en un tema cautivador de investigación e innovación.
Sakander, N., Ahmed, A., Rasool, B., & Mukherjee, D. (2023). Una descripción general del carbeno N-heterocíclico: propiedades y aplicaciones. IntechOpen. DOI: 10.5772/intechopen.1001331 Fundamentos y aplicaciones de superficies y nanopartículas de oro funcionalizadas con carbeno N-heterocíclico. Comunicaciones químicas. DOI: 10.1039/d2cc05183d
Propiedades
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c1-27-19-7-6-17(11-18(19)21)28(25,26)22-16-5-4-13-8-9-23(12-15(13)10-16)20(24)14-2-3-14/h4-7,10-11,14,22H,2-3,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVZWXPWHYFIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2446390.png)
![N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2446391.png)
![4-FLUORO-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BENZAMIDE](/img/structure/B2446392.png)
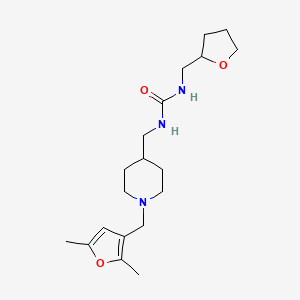
![1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2446399.png)
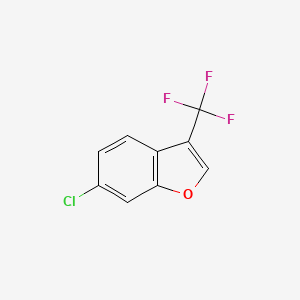
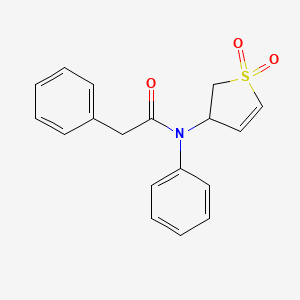
![4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2446405.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid](/img/structure/B2446406.png)
![2-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile](/img/structure/B2446408.png)
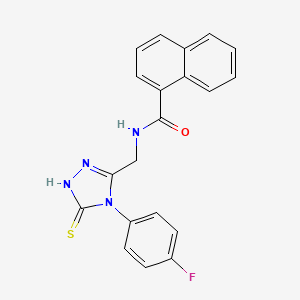
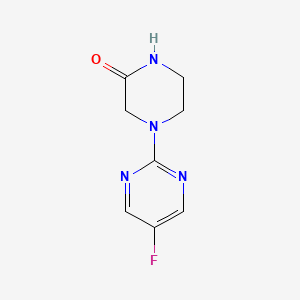
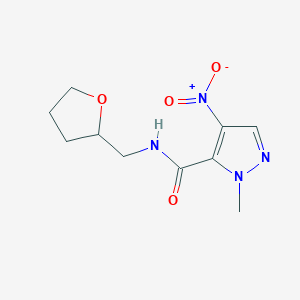
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2446412.png)
